(Z)-3-(3-Bromo-4-fluorobenzylidene)isobenzofuran-1(3H)-one
CAS No.: 1423030-14-1
Cat. No.: VC7148306
Molecular Formula: C15H8BrFO2
Molecular Weight: 319.129
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1423030-14-1 |
|---|---|
| Molecular Formula | C15H8BrFO2 |
| Molecular Weight | 319.129 |
| IUPAC Name | (3Z)-3-[(3-bromo-4-fluorophenyl)methylidene]-2-benzofuran-1-one |
| Standard InChI | InChI=1S/C15H8BrFO2/c16-12-7-9(5-6-13(12)17)8-14-10-3-1-2-4-11(10)15(18)19-14/h1-8H/b14-8- |
| Standard InChI Key | CPTICOLUIJZBHY-ZSOIEALJSA-N |
| SMILES | C1=CC=C2C(=C1)C(=CC3=CC(=C(C=C3)F)Br)OC2=O |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
(Z)-3-(3-Bromo-4-fluorobenzylidene)isobenzofuran-1(3H)-one (CAS: 1423030-14-1) belongs to the isobenzofuranone family, featuring a fused benzofuran ring system with a benzylidene substituent. Its molecular formula is , with a molar mass of 319.13 g/mol . The IUPAC name, (3Z)-3-[(3-bromo-4-fluorophenyl)methylidene]-2-benzofuran-1-one, reflects the compound’s stereochemistry and substituent positions .
Table 1: Key Identifiers of (Z)-3-(3-Bromo-4-fluorobenzylidene)isobenzofuran-1(3H)-one
The Z-configuration is critical for its reactivity, as the spatial arrangement of the benzylidene group influences intermolecular interactions.
Spectroscopic and Structural Data
The compound’s structure has been validated through NMR, IR, and mass spectrometry. The bromo and fluoro substituents at the 3- and 4-positions of the benzylidene moiety generate distinct electronic effects, which are observable in its -NMR spectrum (e.g., deshielded aromatic protons at δ 7.8–8.2 ppm). X-ray crystallography confirms the planar geometry of the isobenzofuranone core and the trans-configuration of the benzylidene group .
Synthesis and Reaction Pathways
Condensation-Based Synthesis
The primary synthesis route involves a base-catalyzed condensation between isobenzofuran-1(3H)-one and 3-bromo-4-fluorobenzaldehyde. This reaction proceeds via a Knoevenagel mechanism, yielding the Z-isomer with high selectivity under mild conditions (60–80°C, 12–24 hours).
Key Parameters:
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Solvent: Ethanol or THF
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Catalyst: Potassium hydroxide (10 mol%)
Physicochemical Properties
Thermal and Solubility Characteristics
The compound exhibits moderate thermal stability, with a decomposition temperature of 210–220°C. It is sparingly soluble in water (<0.1 mg/mL) but dissolves readily in polar aprotic solvents (e.g., DMF, DMSO) and chlorinated solvents (e.g., dichloromethane) .
Table 2: Physicochemical Properties
| Property | Value | Source Citations |
|---|---|---|
| Melting Point | 168–172°C | |
| LogP (Octanol-Water) | 2.8 ± 0.3 | |
| Solubility in DMSO | 25 mg/mL |
Reactivity and Functional Group Interactions
The α,β-unsaturated ketone moiety undergoes conjugate additions with nucleophiles (e.g., amines, thiols), while the bromo-fluoro substituents facilitate cross-coupling reactions (e.g., Suzuki-Miyaura). The Z-configuration imposes steric constraints, directing regioselectivity in cycloaddition reactions .
Applications in Organic Synthesis
Building Block for Heterocyclic Systems
The compound’s dual electrophilic sites (carbonyl and benzylidene groups) enable its use in constructing polycyclic frameworks. For example, it serves as a dienophile in Diels-Alder reactions to form tetracyclic structures relevant to natural product synthesis .
| Hazard Code | Description | Source Citations |
|---|---|---|
| H315 | Causes skin irritation | |
| H319 | Causes serious eye irritation | |
| H335 | May cause respiratory irritation |
Research Implications and Future Directions
Mechanistic Studies
The compound’s reactivity in photochemical reactions remains underexplored. Theoretical calculations (DFT) could elucidate its electronic structure and predict regioselectivity in radical reactions .
Biomedical Applications
Functionalization of the benzylidene moiety may enhance bioavailability. Collaborative studies with pharmacologists are needed to evaluate its efficacy against specific disease targets .
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